3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide
CAS No.:
Cat. No.: VC15479945
Molecular Formula: C29H29N3O3S
Molecular Weight: 499.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H29N3O3S |
|---|---|
| Molecular Weight | 499.6 g/mol |
| IUPAC Name | 3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide |
| Standard InChI | InChI=1S/C29H29N3O3S/c33-25-20-36-27(21-11-4-1-5-12-21)32(25)24-16-10-13-22(19-24)26(34)31-29(17-8-3-9-18-29)28(35)30-23-14-6-2-7-15-23/h1-2,4-7,10-16,19,27H,3,8-9,17-18,20H2,(H,30,35)(H,31,34) |
| Standard InChI Key | JBZRPMVGZNKMND-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C(SCC4=O)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide, delineates its three primary components:
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Benzamide core: A benzene ring substituted with an amide group at the third position.
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Thiazolidine moiety: A five-membered heterocyclic ring containing sulfur and nitrogen, with a ketone group at the fourth position and a phenyl group at the second position.
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Cyclohexylcarbamoyl group: A cyclohexane ring functionalized with a phenylcarbamoyl substituent.
The canonical SMILES string confirms the connectivity of these groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 499.6 g/mol |
| IUPAC Name | 3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide |
| Canonical SMILES | C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C(SCC4=O)C5=CC=CC=C5 |
| PubChem CID | 3343318 |
Synthetic Pathways and Structural Analogues
Synthesis of Thiazolidine Derivatives
Thiazolidine rings are typically synthesized via cyclocondensation reactions between cysteine derivatives and aldehydes or ketones . For this compound, the thiazolidin-4-one ring likely forms through the reaction of 2-phenylthiazolidin-4-one with a benzamide precursor. The cyclohexylcarbamoyl group may be introduced via nucleophilic acyl substitution, leveraging the reactivity of the cyclohexylamine intermediate.
Related Heterocyclic Systems
Quinazolin-4(3H)-ones and thiazolidin-4-ones share structural similarities with this compound. For instance, 2-(3-substituted phenyl-5-heteroaryl-2-pyrazoline-1-yl)-3-methylquinazolin-4(3H)-one derivatives demonstrate potent monoamine oxidase (MAO) inhibition, suggesting that the thiazolidine ring in the target compound may confer similar enzymatic interactions .
Challenges and Future Directions
Bioavailability Optimization
The compound’s high molecular weight (499.6 g/mol) and logP value (predicted >5) suggest potential challenges in aqueous solubility. Structural modifications, such as introducing polar substituents on the cyclohexyl ring, could improve pharmacokinetic profiles.
Target Validation
In vitro assays against cancer cell lines (e.g., A-549, HepG2) and inflammatory markers (e.g., TNF-α, IL-6) are needed to validate preliminary hypotheses. Comparative studies with established drugs, such as vorinostat (an HDAC inhibitor), would clarify its therapeutic niche.
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